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Compound of Interest

Compound Name: SB-568849

Cat. No.: B1680837 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of

SB-568849, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor

1 (MCH R1). Developed by GlaxoSmithKline, SB-568849 emerged from a focused drug

discovery program targeting obesity. This document details the compound's pharmacological

profile, preclinical data, and the experimental methodologies employed in its evaluation.

Introduction: The Rationale for MCH R1 Antagonism
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the

regulation of energy homeostasis and body weight.[1] It exerts its effects through the MCH R1

receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the brain.[1][2]

Activation of MCH R1 is known to be orexigenic, promoting food intake and weight gain.

Consequently, antagonism of this receptor has been a key strategy for the development of anti-

obesity therapeutics.[1][3]

The Discovery of SB-568849
SB-568849 was identified through a systematic exploration of biphenyl carboxamide ligands.

High-throughput synthetic techniques were utilized to rapidly investigate the structure-activity

relationship (SAR) of this chemical series, leading to the discovery of SB-568849 as a

compound with high affinity and selectivity for the human MCH R1. Further optimization efforts
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focused on improving the metabolic stability of this class of compounds, which led to the

exploration of more rigid analogues such as N-aryl-quinazolinones.

Chemical Structure and Properties

Molecular Formula: C28H31F3N2O3

Molecular Weight: 500.55 g/mol

Compound Class: Synthetic Organic

Quantitative Pharmacological and Pharmacokinetic
Data
The following tables summarize the key in vitro and in vivo data for SB-568849.

Table 1: In Vitro Pharmacological Data

Parameter Value Receptor Assay Type Reference(s)

pKi 7.7 Human MCH R1
Radioligand

Binding

pKb 7.7 Human MCH R1 FLIPR Assay

Selectivity >30-fold

Over a wide

range of

monoamine

receptors

Not specified

Table 2: In Vivo Pharmacokinetic Data (Rat)
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Parameter Value
Route of
Administration

Reference(s)

Clearance (CLb) 16 mL/min/kg Not specified

Brain-Blood Ratio 1 Not specified

Oral Bioavailability

(F%)
30% Oral

Mechanism of Action and Signaling Pathway
SB-568849 acts as a competitive antagonist at the MCH R1 receptor. By blocking the binding

of the endogenous ligand MCH, it inhibits the downstream signaling cascade. The MCH R1

receptor is known to couple to Gi/o proteins, and its activation leads to the inhibition of adenylyl

cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. It can also signal through Gq

proteins, leading to an increase in intracellular calcium. By antagonizing these pathways, SB-
568849 is expected to reduce the orexigenic signals mediated by MCH.
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Figure 1: MCH R1 Signaling Pathway and the Antagonistic Action of SB-568849.

Experimental Protocols
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Detailed experimental protocols for the synthesis and evaluation of SB-568849 are proprietary

to GlaxoSmithKline and are not fully available in the public domain. The following sections

provide generalized methodologies based on the information from published abstracts and

standard practices in the field.

5.1. Synthesis of SB-568849

A synthetic route for SB-568849 is described in patent literature (EP 1305304; WO 0210146).

The general approach involves a multi-step synthesis culminating in a Suzuki coupling reaction

to form the final biphenyl carboxamide structure.
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Figure 2: Generalized Synthetic Workflow for SB-568849.

5.2. MCH R1 Radioligand Binding Assay
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This assay is used to determine the binding affinity (Ki) of the compound for the MCH R1

receptor.

Cell Line: A stable cell line expressing the human MCH R1 receptor (e.g., CHO or HEK293

cells).

Radioligand: A radiolabeled MCH R1 ligand (e.g., [¹²⁵I]-MCH).

Procedure:

Cell membranes expressing the MCH R1 receptor are prepared.

Membranes are incubated with a fixed concentration of the radioligand and varying

concentrations of the test compound (SB-568849).

Non-specific binding is determined in the presence of a high concentration of a non-

labeled MCH R1 ligand.

After incubation, the bound and free radioligand are separated by filtration.

The amount of bound radioactivity is measured using a scintillation counter.

The IC50 value (the concentration of the compound that inhibits 50% of the specific

binding of the radioligand) is determined from the competition curve.

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

5.3. Functional Antagonism Assay (FLIPR)

The Fluorometric Imaging Plate Reader (FLIPR) assay is a cell-based functional assay used to

measure changes in intracellular calcium, which can be a downstream effect of MCH R1

activation. This assay determines the functional potency (Kb) of the antagonist.

Cell Line: A stable cell line co-expressing the human MCH R1 receptor and a G-protein that

couples to the calcium signaling pathway (e.g., Gαq).

Fluorescent Dye: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Procedure:

Cells are seeded in a microplate and loaded with the calcium-sensitive dye.

Cells are pre-incubated with varying concentrations of the antagonist (SB-568849).

The plate is placed in the FLIPR instrument.

The agonist (MCH) is added to the wells, and the change in fluorescence, indicating an

increase in intracellular calcium, is monitored in real-time.

The ability of the antagonist to inhibit the agonist-induced calcium response is measured.

The pKb value is determined from the concentration-response curves.

5.4. In Vivo Pharmacokinetic Studies in Rats

These studies are conducted to determine the absorption, distribution, metabolism, and

excretion (ADME) properties of the compound.

Animals: Male Sprague-Dawley rats.

Dosing: The compound is administered intravenously (IV) and orally (PO) to different groups

of animals.

Sample Collection: Blood samples are collected at various time points after dosing.

Sample Analysis: The concentration of the compound in plasma is determined using a

validated analytical method, such as LC-MS/MS.

Data Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution

(Vd), half-life (t½), and oral bioavailability (F%) are calculated from the plasma

concentration-time data. The brain-blood ratio is determined by measuring the concentration

of the compound in the brain and plasma at a specific time point.

Development Status
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The development of SB-568849 was discontinued. While the compound demonstrated good in

vitro potency and promising in vivo preclinical properties, the reasons for its discontinuation are

not publicly disclosed but could be related to a variety of factors including off-target effects,

toxicity, or a strategic decision by the developing company.

Conclusion
SB-568849 is a well-characterized MCH R1 antagonist that serves as an important tool

compound for studying the role of the MCH system in energy homeostasis. The discovery of

SB-568849 highlights the successful application of high-throughput chemistry and a systematic

SAR approach in identifying potent and selective GPCR ligands. While its clinical development

was halted, the data and knowledge generated from the SB-568849 program have contributed

significantly to the understanding of MCH R1 pharmacology and the challenges in developing

anti-obesity drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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